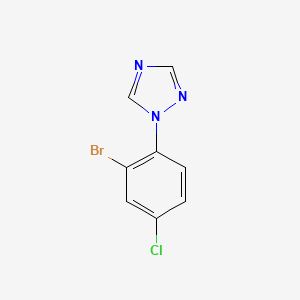
1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole
Vue d'ensemble
Description
“1-(2-Bromo-4-chlorophenyl)hydrazine” is a chemical compound with the linear formula C6H6BrClN2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromo-4-chlorophenyl)hydrazine” is represented by the linear formula C6H6BrClN2 . For the related compound “(Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol”, the crystal structures of its Ni2+ and Cu2+ complexes revealed a perfect square planar geometry around the metal ions .
Applications De Recherche Scientifique
Antifungal Activity
1,2,4-Triazole derivatives, including those with halogen substitutions similar to 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole, have shown significant antifungal properties. For instance, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol demonstrated promising antifungal activity against various Candida species, suggesting potential for further development of related compounds as antifungal agents (Lima-Neto et al., 2012).
Synthesis and Structural Studies
Research has also focused on the synthesis and structural analysis of triazole derivatives. For example, studies on the reactivity of 1-(4-chlorophenyl)-3,5-diamino-1,2,4-triazole with other compounds have led to the discovery of new chemical structures with potential biological applications (Sakhno et al., 2011). Additionally, the crystal structure of compounds like 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has been determined, providing insights into the molecular architecture of these substances (Yeo et al., 2019).
Corrosion Inhibition
Triazole derivatives have been studied for their potential as corrosion inhibitors. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has been found to be a very effective inhibitor for mild steel corrosion in acidic media, demonstrating high inhibition efficiencies (Lagrenée et al., 2002).
Bioactive Compound Synthesis
Synthesis of bioactive compounds incorporating 1,2,4-triazole has been a significant area of research. For instance, a study synthesized and evaluated a compound with 1,2,4-triazole moiety for its biological activities, indicating its potential as a fungicide (Xu et al., 2008).
Propriétés
IUPAC Name |
1-(2-bromo-4-chlorophenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-7-3-6(10)1-2-8(7)13-5-11-4-12-13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYVMIVXBKOUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1407243.png)
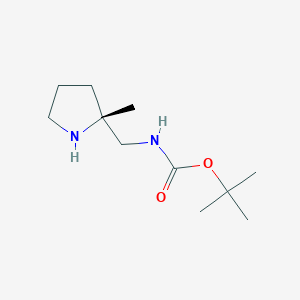
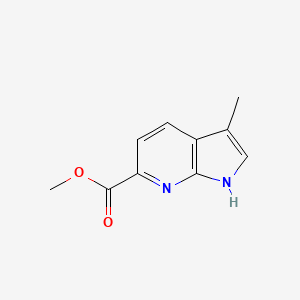
![2-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B1407248.png)
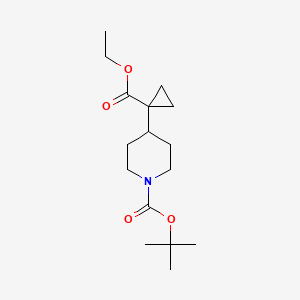
![Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1407252.png)
![Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1407253.png)
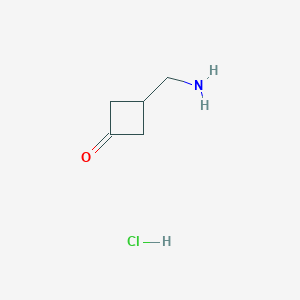
![6,6-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B1407257.png)

![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1407259.png)
![ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B1407260.png)
![5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B1407261.png)
![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1407262.png)